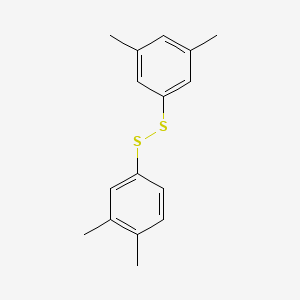
Cerium(III) fluoride xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as a mineral in the form of fluocerite-(Ce), which is a very rare mineral species related mainly to pegmatites and rarely to oxidation zones of some polymetallic ore deposits . Cerium(III) fluoride is known for its applications in various fields due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(III) fluoride can be synthesized through several methods. One common method involves the reaction of cerium(III) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:
Ce2O3+6HF→2CeF3+3H2O
Another method involves the direct fluorination of cerium metal using fluorine gas at elevated temperatures. This method requires careful handling due to the reactivity of fluorine gas:
2Ce+3F2→2CeF3
Industrial Production Methods
Industrial production of cerium(III) fluoride often involves the use of cerium(III) chloride as a precursor. The cerium(III) chloride is reacted with hydrofluoric acid to produce cerium(III) fluoride:
CeCl3+3HF→CeF3+3HCl
This method is preferred in industrial settings due to the availability of cerium(III) chloride and the relatively mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(III) fluoride undergoes various types of chemical reactions, including:
Oxidation: Cerium(III) fluoride can be oxidized to cerium(IV) fluoride using strong oxidizing agents such as fluorine gas.
Reduction: Cerium(III) fluoride can be reduced to cerium metal using strong reducing agents.
Substitution: Cerium(III) fluoride can undergo substitution reactions with other halides to form different cerium halides.
Common Reagents and Conditions
Oxidation: Fluorine gas at elevated temperatures.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Other halides such as chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Cerium(IV) fluoride.
Reduction: Cerium metal.
Substitution: Cerium chloride or cerium bromide.
Applications De Recherche Scientifique
Cerium(III) fluoride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which cerium(III) fluoride exerts its effects is primarily related to its ability to undergo redox reactions. Cerium can exist in multiple oxidation states, and the redox cycling between cerium(III) and cerium(IV) plays a crucial role in its chemical behavior. This redox cycling allows cerium(III) fluoride to act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum trifluoride: Similar in structure and properties, but with different applications.
Cerium(IV) fluoride: Higher oxidation state, different reactivity and applications.
Cerium(III) chloride: Different halide, used as a precursor for cerium(III) fluoride synthesis.
Uniqueness
Cerium(III) fluoride is unique due to its specific redox properties and its ability to act as a Faraday rotator material in the visible, near-infrared, and mid-infrared spectral ranges . This makes it particularly valuable in optical applications and in the development of advanced materials for various technologies.
Propriétés
Formule moléculaire |
CeF3H2O |
|---|---|
Poids moléculaire |
215.127 g/mol |
Nom IUPAC |
cerium(3+);trifluoride;hydrate |
InChI |
InChI=1S/Ce.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |
Clé InChI |
CRJRBILIOYRLBO-UHFFFAOYSA-K |
SMILES canonique |
O.[F-].[F-].[F-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


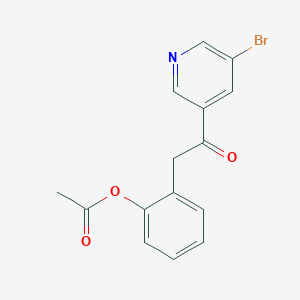
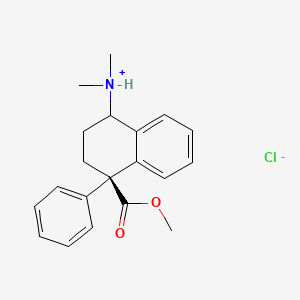
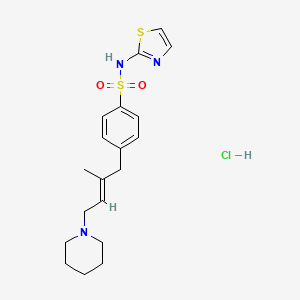
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
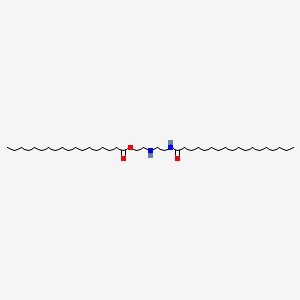
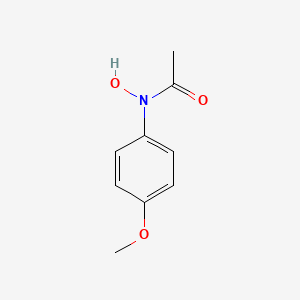
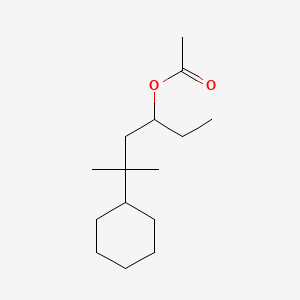
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
(2-propanolato)-](/img/structure/B13783717.png)
